
N'-(4-Methylphenyl)carbamimidyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Methylphenyl)carbamimidyl chloride is an organic compound with a unique structure that includes a carbamimidyl group attached to a 4-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methylphenyl)carbamimidyl chloride typically involves the reaction of 4-methylphenyl isocyanate with hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methylphenyl isocyanate+HCl→N’-(4-Methylphenyl)carbamimidyl chloride
Industrial Production Methods
In industrial settings, the production of N’-(4-Methylphenyl)carbamimidyl chloride may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Methylphenyl)carbamimidyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding carbamide derivative.
Applications De Recherche Scientifique
N’-(4-Methylphenyl)carbamimidyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N’-(4-Methylphenyl)carbamimidyl chloride exerts its effects involves its reactivity with nucleophiles. The carbamimidyl group is highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-Methylphenyl)carbamimidyl bromide
- N’-(4-Methylphenyl)carbamimidyl iodide
- N’-(4-Methylphenyl)carbamimidyl fluoride
Uniqueness
N’-(4-Methylphenyl)carbamimidyl chloride is unique due to its specific reactivity profile and the stability of the chloride group. Compared to its bromide, iodide, and fluoride counterparts, the chloride derivative offers a balance between reactivity and stability, making it a versatile reagent in various chemical reactions.
Propriétés
Numéro CAS |
64119-07-9 |
|---|---|
Formule moléculaire |
C8H9ClN2 |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
N'-(4-methylphenyl)carbamimidoyl chloride |
InChI |
InChI=1S/C8H9ClN2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H2,10,11) |
Clé InChI |
WTUDBQHUSKHOAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



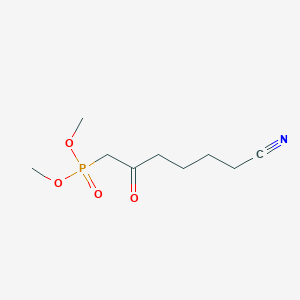
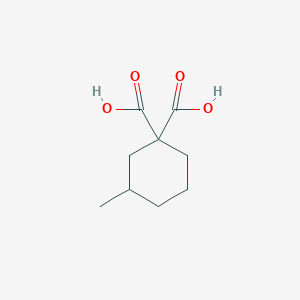
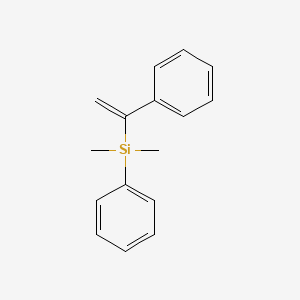

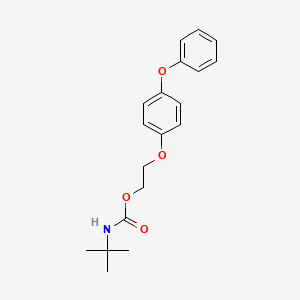


![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)

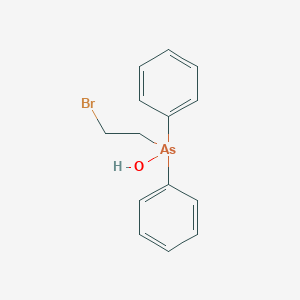


![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)
